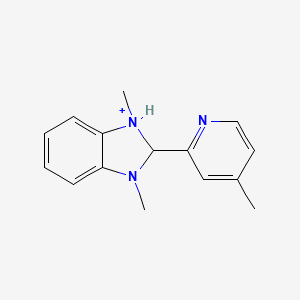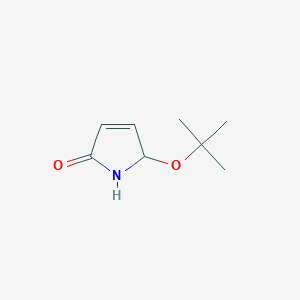
5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrolidone ring substituted with a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method is advantageous due to its efficiency and the availability of inexpensive synthetic precursors . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms
Scientific Research Applications
5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-tert-Butoxy-1,5-dihydro-2H-pyrrol-2-one include:
- 1,5-Dihydro-2H-pyrrol-2-one
- 5-(tert-Butoxycarbonyl)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid
- 2-Butyl-2-tert-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl
Uniqueness
What sets this compound apart from similar compounds is its tert-butoxy substitution, which imparts unique chemical properties such as increased steric hindrance and altered electronic distribution. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
94773-39-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)11-7-5-4-6(10)9-7/h4-5,7H,1-3H3,(H,9,10) |
InChI Key |
TZQVKHJTLZMXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1C=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


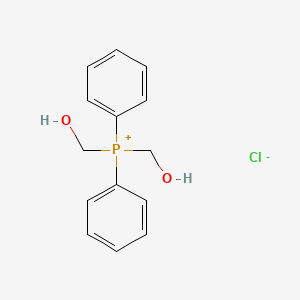

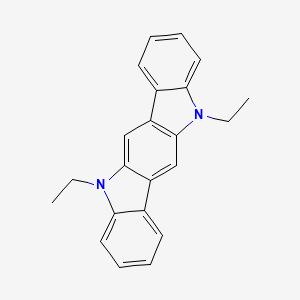

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
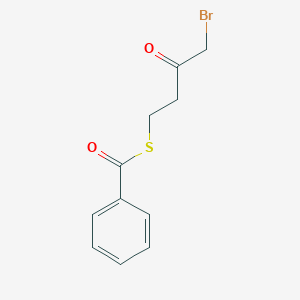
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)
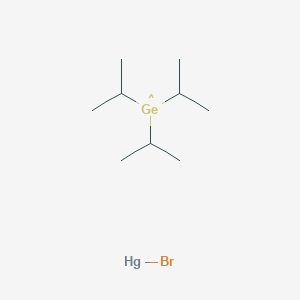
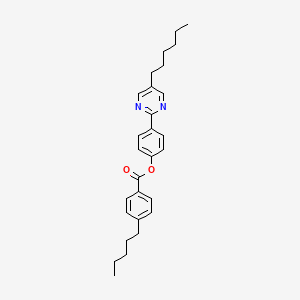
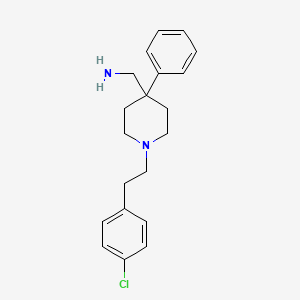
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
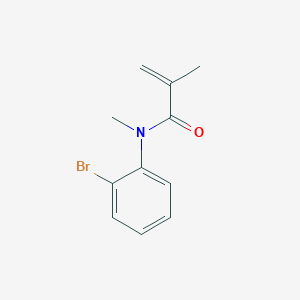
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
